An In-depth Technical Guide to N-Isopropylmethylamine (CAS 4747-21-1)
An In-depth Technical Guide to N-Isopropylmethylamine (CAS 4747-21-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Isopropylmethylamine (CAS 4747-21-1), a secondary amine with significant applications in organic synthesis and the pharmaceutical industry. This document details its physicochemical properties, safety and handling protocols, spectroscopic data, and established experimental procedures for its synthesis.
Chemical and Physical Properties
N-Isopropylmethylamine, also known as N-methylisopropylamine, is a colorless, volatile, and flammable liquid with a characteristic ammonia-like odor.[1] It is an unsymmetrical amine that serves as a versatile building block in the synthesis of various organic compounds.[2][3]
Table 1: Physicochemical Properties of N-Isopropylmethylamine
| Property | Value | Reference(s) |
| CAS Number | 4747-21-1 | [2][4] |
| Molecular Formula | C4H11N | [2][5] |
| Molecular Weight | 73.14 g/mol | [2][5] |
| Appearance | Colorless liquid | [3][6] |
| Boiling Point | 50-53 °C | [2][6] |
| Melting Point | -55.1 °C (estimate) | [2][6] |
| Density | 0.702 g/mL at 25 °C | [2][7] |
| Refractive Index | n20/D 1.384 | [2][8] |
| Vapor Pressure | 4.15 psi (20 °C) | [2][8] |
| Flash Point | -32 °C (-25 °F) | [2][6] |
| Solubility | Soluble in chloroform, DMSO, and methanol. Miscible with water. | [1][2][9] |
| pKa | 10.76 ± 0.10 (Predicted) | [2][3] |
| LogP | 0.52 at 25°C | [2] |
| Stability | Air sensitive, volatile. | [2][4] |
Safety and Handling
N-Isopropylmethylamine is classified as a hazardous chemical and requires careful handling in a laboratory setting.[10] It is a highly flammable liquid and vapor, and its vapors can form explosive mixtures with air.[10] The substance is corrosive and can cause severe skin burns and eye damage.[5][10] It is also toxic if swallowed or inhaled.[5][10]
Table 2: GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |
| Flammable Liquids | GHS02 | Danger | H225: Highly flammable liquid and vapor.[2][5] |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[2][5] |
| Acute Toxicity (Oral) | GHS06 | Danger | H301: Toxic if swallowed.[5] |
| Acute Toxicity (Inhalation) | GHS06 | Danger | H331: Toxic if inhaled.[5] |
Precautionary Measures:
-
Engineering Controls: Use only under a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces.[6] Take precautionary measures against static discharge.[10] Store under an inert atmosphere as it is air-sensitive.[2][10]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place in a corrosives and flammables area.[10]
-
In case of exposure:
-
Skin contact: Immediately remove all contaminated clothing and rinse the skin with water.[6]
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[6]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[6]
-
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of N-Isopropylmethylamine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR data are available for N-Isopropylmethylamine.[11][12][13]
-
Infrared (IR) Spectroscopy: FTIR spectra are available for this compound.[11]
-
Mass Spectrometry (MS): Mass spectra obtained via gas chromatography-mass spectrometry (GC-MS) are available.[11][14]
-
Raman Spectroscopy: Raman spectral data has also been reported.[11]
Experimental Protocols: Synthesis of N-Isopropylmethylamine
Several methods for the synthesis of N-Isopropylmethylamine have been reported. Below are detailed protocols for two common approaches.
Synthesis via Mannich Reaction and Decomposition
This method involves a two-step process starting from anhydrous isopropylamine (B41738) and formaldehyde (B43269).[15][16]
Step 1: Mannich Reaction to form 1,3,5-tris(isopropyl)hexahydro-1,3,5-triazine
-
Reaction Setup: In a reaction vessel equipped with a stirrer and an external ice bath for cooling, place 59 g (one mole) of anhydrous isopropylamine.
-
Reagent Addition: While stirring and maintaining a cool temperature, slowly add 85.7 g (one mole) of a 35% aqueous formaldehyde solution. An oily layer of 1,3,5-tris(isopropyl)hexahydro-1,3,5-triazine will form.[16]
-
Separation and Drying: After approximately 15 minutes, separate the oily layer. Dry the separated oil phase over anhydrous potassium carbonate (K2CO3) for 12 hours in a refrigerator at 4°C. The reported yield of the triazine intermediate is 83% of the theoretical yield.[16]
Step 2: Decomposition to N-Isopropylmethylamine
-
Reaction Setup: Prepare a suspension of 70 g of zinc dust in 200 ml of water in a three-necked round-bottom flask equipped with a stirrer and a dropping funnel. Cool the suspension to -5°C.[16]
-
Reagent Addition: Slowly and simultaneously add 40 g of the dried 1,3,5-tris(isopropyl)hexahydro-1,3,5-triazine and 320 ml of concentrated hydrochloric acid to the zinc suspension while maintaining the temperature at -5°C with strong stirring.[16]
-
Reaction Completion and Filtration: After the addition is complete, continue stirring for one hour. Filter off the residual zinc dust.[16]
-
Decomposition and Distillation: Add the filtrate dropwise to a 40% sodium hydroxide (B78521) solution heated to 90°C in a distillation apparatus. The N-Isopropylmethylamine will be liberated and can be collected in a cooled receiving flask.[16]
-
Purification: The collected product should be fractionally redistilled using a 30 cm Vigreux column. The main fraction boils at 49-51°C.[16]
Synthesis via Reductive Amination
An alternative and often cleaner industrial method involves the reductive amination of acetone (B3395972) with methylamine (B109427).[17]
-
Reaction Setup: In a suitable pressure reactor, combine methylamine and acetone.
-
Catalytic Hydrogenation: The reaction proceeds via the formation of an imine intermediate, which is then hydrogenated. This is typically carried out in the presence of a Raney nickel catalyst and hydrogen gas under pressure.[17]
-
Reaction Conditions: The reaction is generally clean, producing minimal byproducts.[17]
-
Purification: The resulting N-Isopropylmethylamine can be purified by distillation to separate it from any unreacted starting materials and minor byproducts such as the diisopropyl product. The significant difference in boiling points facilitates this separation.[17]
Another variation of reductive amination is the Eschweiler-Clarke reaction, which uses excess formic acid and formaldehyde to methylate a primary or secondary amine.[17]
Applications in Research and Development
N-Isopropylmethylamine is a valuable reagent in various chemical syntheses.[1]
-
Pharmaceutical Synthesis: It is used in the synthesis of novel tryptamine (B22526) derivatives, which are of interest in drug discovery.[2][3][9]
-
Polymer Chemistry: It is utilized in the generation of in situ micelles through the sequential self-assembly of stimuli-responsive amphiphilic block copolymers prepared by reversible addition-fragmentation chain transfer (RAFT) polymerization.[2][3][9]
-
Organic Synthesis: It acts as a base or a nucleophile, facilitating the formation of new chemical bonds in various organic reactions.[1] For instance, it has been used in Pd/C-catalyzed oxidative cross double carbonylation reactions with alcohols.[2]
Reactivity Profile
N-Isopropylmethylamine exhibits reactivity typical of a secondary amine.
-
Basicity: As a weak base, it readily undergoes protonation.[18]
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile, allowing it to participate in reactions such as alkylation and acylation.[18]
-
Condensation Reactions: It can undergo condensation reactions with carbonyl compounds like aldehydes and ketones.[18]
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[10] It is also sensitive to air.[10]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of carbon monoxide, carbon dioxide, and nitrogen oxides.[10]
References
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